molecular formula C13H24N2O6 B1378422 4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate CAS No. 1187927-32-7

4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate

Cat. No.: B1378422
CAS No.: 1187927-32-7
M. Wt: 304.34 g/mol
InChI Key: UQSSUOMIHJTQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes an azepane ring, an amino group, and a tert-butyl ester group.

Chemical Reactions Analysis

4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism by which 4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate exerts its effects involves interactions with specific molecular targets and pathways. The azepane ring and amino group play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate can be compared with other azepane derivatives and tert-butyl esters. Similar compounds include:

    Azepane derivatives: These compounds share the azepane ring structure and may have different functional groups attached.

    Tert-butyl esters: These compounds contain the tert-butyl ester group and can vary in their core structures.

The uniqueness of this compound lies in its combination of the azepane ring, amino group, and tert-butyl ester group, which confer specific chemical and biological properties .

Properties

IUPAC Name

tert-butyl 4-aminoazepane-1-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.C2H2O4/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13;3-1(4)2(5)6/h9H,4-8,12H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSSUOMIHJTQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate
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Reactant of Route 6
4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate

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